

Structural activity relationship (SAR) studies of C34H48Br2O3 analogs

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Compound of Interest		
Compound Name:	C34H48Br2O3	
Cat. No.:	B15173871	Get Quote

An objective comparison of the structural activity relationship (SAR) of **C34H48Br2O3** analogs is not feasible as searches for this specific molecular formula did not yield relevant, publicly available research. However, a well-researched class of brominated marine natural products with similar molecular characteristics, the aplysiatoxin analogs, provides a robust case study for SAR investigations. This guide will focus on these compounds to illustrate the principles of SAR studies in drug development.

Aplysiatoxins, originally isolated from the sea hare Stylocheilus longicauda but produced by cyanobacteria, are potent activators of Protein Kinase C (PKC), a key enzyme in cellular signal transduction.[1][2] This activity is linked to a range of biological effects, including tumor promotion and antiproliferative action against various cancer cell lines.[1][3] The molecular formula of debromoaplysiatoxin is C32H48O10, and its derivatives often have similar atomic compositions, making them a relevant proxy for the user's request.

Comparative Biological Activity of Aplysiatoxin Analogs

The following table summarizes the in vitro biological activity of various aplysiatoxin analogs, demonstrating the impact of structural modifications on their bioactivity.



Compound Name	Key Structural Features	Brine Shrimp Toxicity (IC50, µM)	Kv1.5 Channel Inhibition (IC50, μM)	Antiproliferativ e Activity (IC50, µM)
Debromoaplysiat oxin (DAT)	Lacks the bromine atom present in aplysiatoxin.	0.34 ± 0.036[4]	-	HeLa cells: 3.03[5]
Anhydrodebromo aplysiatoxin (Anhydro DAT)	Dehydroxylated at the 3-position compared to DAT.	Higher than DAT[4]	-	-
3- Methoxydebromo aplysiatoxin (3- OCH3 DAT)	Methylated at the 3-hydroxy group of DAT.	Higher than DAT[4]	-	-
Oscillatoxin E	Features a hexane- tetrahydropyran in a spirobicyclic system.	-	0.79 ± 0.032[2]	-
Oscillatoxin F	Features a hexane- tetrahydropyran in a spirobicyclic system.	-	Weaker than Oscillatoxin E (-32.217 kcal/mol binding affinity) [2]	-
Neo- debromoaplysiat oxin A	Possesses a 6/10/6 fused-ring system.	No apparent toxicity[4]	Potent blocker[2]	-
Neo- debromoaplysiat oxin B	Possesses a 6/6/6 fused ring system.	No apparent toxicity[4]	-	-
Neo- debromoaplysiat	Features a bicyclo[2.1.1]tetr	No apparent toxicity[4]	1.79 ± 0.22[4]	-



oxin G	ahydropyran.			
Neo- debromoaplysiat oxin H	Contains a unique 5/6 fused- dioxygen spiral ring system.	No apparent toxicity[4]	1.46 ± 0.14[4]	-
Neo- debromoaplysiat oxin J	Contains a peroxide bridge.	-	1.64 ± 0.15[5]	SW480, SGC7901, LoVo, PC-9: Remarkable cytotoxicity[5]
10-Me-aplog-1	Simplified analog of DAT.	-	-	Strong anti- proliferative activity[3]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of SAR studies. Below are the protocols for key assays used to evaluate the biological activity of aplysiatoxin analogs.

Brine Shrimp Toxicity Assay

This assay is a general screen for toxicity. The brine shrimp toxicity of the aplysiatoxin derivatives was evaluated as previously described.[4] Briefly, brine shrimp eggs were hatched in artificial seawater under a light source for 48 hours. The nauplii were then collected and transferred to 96-well plates (10-15 nauplii per well). The test compounds, dissolved in DMSO, were added to the wells at various concentrations. After 24 hours of incubation, the number of dead nauplii was counted, and the IC50 values were calculated.[4]

Kv1.5 Channel Inhibitory Assay

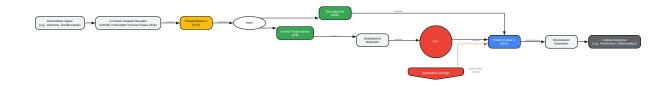
The inhibitory activity of the compounds against the Kv1.5 potassium channel was assessed using a whole-cell patch-clamp technique on HEK293 cells stably expressing the human Kv1.5 channel.[4] The cells were cultured and prepared for electrophysiological recording. The external solution contained (in mM): 140 NaCl, 5 KCl, 1 MgCl2, 2 CaCl2, 10 HEPES, and 10 glucose, adjusted to pH 7.4. The internal pipette solution contained (in mM): 140 KCl, 1 MgCl2,



10 EGTA, 10 HEPES, and 5 Mg-ATP, adjusted to pH 7.3. The current was elicited by a depolarizing pulse to +60 mV from a holding potential of -80 mV. The compounds were applied to the cells, and the inhibition of the Kv1.5 current was measured.[4]

Signaling Pathway and Experimental Workflow

Aplysiatoxin and its analogs are potent activators of Protein Kinase C (PKC). The following diagram illustrates the canonical PKC signaling pathway.



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Caption: Protein Kinase C (PKC) Signaling Pathway Activation by Aplysiatoxin Analogs.

Summary of Structure-Activity Relationships

The data presented in this guide reveals several key structure-activity relationships for aplysiatoxin analogs:

 The 3-hydroxy group appears to be important for toxicity, as its modification in anhydrodebromoaplysiatoxin and 3-methoxydebromoaplysiatoxin leads to a decrease in brine shrimp toxicity compared to debromoaplysiatoxin.[4]



- The macrocyclic ring system is a crucial determinant of biological activity. Aplysiatoxins with a 6/12/6 or 6/10/6 tricyclic system show strong PKC activation, while oscillatoxins with a spirobicyclic system lack this effect but can potently inhibit the Kv1.5 potassium channel.[2]
- The presence of a peroxide bridge can confer significant and selective cytotoxicity against cancer cell lines, as seen in neo-debromoaplysiatoxin J.[5]
- Simplified, synthetically accessible analogs can retain potent biological activity. For example, 10-Me-aplog-1, a simplified analog of debromoaplysiatoxin, exhibits strong antiproliferative activity.[3] This highlights the potential for developing novel anticancer agents with reduced synthetic complexity.
- Neo-aplysiatoxins, with their modified ring systems, generally exhibit low general toxicity (as
 indicated by the brine shrimp assay) but can have potent and specific activities, such as
 Kv1.5 channel inhibition.[4] This suggests a favorable therapeutic window for these analogs.

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